Fmoc-2-Methoxy-L-Phenylalanine

Vue d'ensemble

Description

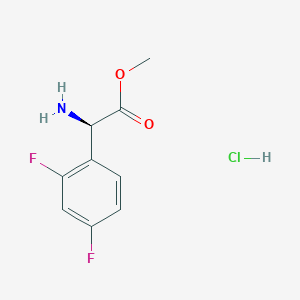

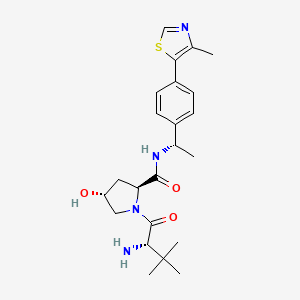

Fmoc-2-Methoxy-L-Phenylalanine is an amino acid derivative used in peptide synthesis. While the specific compound is not directly mentioned in the provided papers, the Fmoc (9-fluorenylmethoxycarbonyl) group is a common protective group in peptide synthesis, as seen in the synthesis of various Fmoc-protected amino acids and peptides . This protective group allows for the selective deprotection of amino acids under mild conditions, which is crucial for the stepwise construction of peptides.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of an amino acid. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine is achieved in 35% overall yield from L-homoserine . Similarly, N-Fmoc-L-p-azidotetrafluorophenylalanine is prepared from achiral starting materials using an acetamidomalonate synthesis and enzymatic resolution . These methods demonstrate the versatility of Fmoc chemistry in synthesizing complex amino acid derivatives for peptide assembly.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is a bulky aromatic moiety. This group plays a significant role in the self-assembly process of peptides, as seen in the case of Fmoc-diphenylalanine, where pH-induced self-assembly into fibrils and ribbons is observed . The Fmoc group can also influence the gelation process and the formation of J-aggregates through π-π stacking interactions .

Chemical Reactions Analysis

Fmoc-protected amino acids are used in solid-phase peptide synthesis (SPPS), where they undergo a series of chemical reactions including coupling and deprotection. The Fmoc group is removed under basic conditions, typically using piperidine, which allows for the sequential addition of amino acids to the growing peptide chain . Additionally, the side chains of these amino acids can be modified or participate in further chemical reactions, such as glycosylation or the introduction of photoactive groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the protective group and the side chains of the amino acids. For instance, the Fmoc group increases the hydrophobicity of the amino acid, which can affect solubility and the overall behavior of the peptides in solution . The introduction of fluorinated residues or phosphonate groups can also alter the chemical reactivity and the ability to mimic phosphorylated amino acids . The self-assembly and gelation properties of Fmoc-protected peptides are pH-sensitive and can lead to the formation of hydrogels with varying mechanical stability .

Applications De Recherche Scientifique

Electroaddressing in Nanobiotechnology

Fmoc-2-Methoxy-L-Phenylalanine (Fmoc-Phe) has significant applications in nanobiotechnology, particularly in electroaddressing, which is the assembly of materials in response to electrical signals. This is valuable for molecular electronics, biosensing, and lab-on-a-chip applications. Fmoc-Phe can be rapidly electrodeposited and spatially controlled, offering unique opportunities in electroaddressing within microfluidic channels (Liu et al., 2011).

Self-Assembly and Hydrogelation

The self-assembly of Fmoc-protected aromatic amino acids like Fmoc-Phe into amyloid-like fibrils is crucial for hydrogelation in aqueous solvents. This process is influenced by the side-chain halogenation of Fmoc-Phe, which enhances self-assembly and affects the hydrogel's rheological properties. These findings demonstrate the potential of atomic substitutions in tuning self-assembly and gelation of hydrogelators (Ryan et al., 2010).

Antibacterial Applications

Fmoc-Phe is also used in developing antibacterial composite materials. Nanoassemblies formed by Fmoc-Phe derivatives exhibit substantial antibacterial capabilities, affecting bacterial morphology. Their incorporation in resin-based composites results in materials that inhibit bacterial growth without cytotoxicity toward mammalian cells, highlighting their potential in biomedical applications (Schnaider et al., 2019).

Nanotube Formation

Cation-modified Fmoc-Phe derivatives have been found to self-assemble into novel nanotube structures, distinct from the fibril or worm-like structures formed by non-modified derivatives. These studies provide insights into how subtle structural modifications can influence the self-assembly pathways of Fmoc-Phe derivatives (Rajbhandary et al., 2017).

Synthesis and Structural Studies

The synthesis and structural analysis of Fmoc-Phe derivatives have been extensively studied. This includes the synthesis of Fmoc-L-(p-sulfomethyl)phenylalanine, a bioisosteric mimic of O-sulfatyl tyrosine, suitable for peptide synthesis and potential inhibitors in inflammatory processes (Herzner & Kunz, 2007). Furthermore, comprehensive studies on the noncovalent interactions and supramolecular features of Fmoc-amino acids have been undertaken to understand their properties in biomedical applications (Bojarska et al., 2020).

Safety and Hazards

Orientations Futures

Fmoc SPPS is the method of choice for peptide synthesis, and the number of synthetic peptides entering clinical trials has grown continuously over the last decade . The rapidly emerging field of peptide-based biomaterials has further stimulated demand . Therefore, compounds like Fmoc-2-Methoxy-L-Phenylalanine may continue to play a significant role in these areas.

Mécanisme D'action

Target of Action

Fmoc-2-Methoxy-L-Phenylalanine, also known as L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Mode of Action

The compound interacts with its targets through a process known as self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . It has been found that the collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of supramolecular nanostructures and their three-dimensional networks . These structures are formed in aqueous media through the self-assembly of peptide derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has an oral bioavailability of 65 ± 18% . This means that when administered orally, about 65% of the compound is able to reach systemic circulation, which is a favorable level of bioavailability .

Result of Action

The result of the action of this compound is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound falls short in enhancing survival rates at higher bacterial loads .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of the compound to gel formation . The compound is also influenced by physical and thermal stimuli for solubilizing above the critical concentration to induce gel formation .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCSNZJHURMDMO-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178621 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206060-41-5 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206060-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)